REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2]>[OH-].[Ru+3].[OH-].[OH-].O1CCOCC1>[C:1]([CH:5]1[CH2:10][CH:9]([CH3:11])[CH2:8][CH2:7][CH:6]1[OH:12])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Ru+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was initially taken in an autoclave and hydrogenated at 120° C. and under a hydrogen
|
Type
|
CUSTOM
|
Details
|
(total hydrogenation time about 3 1/2 hours)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated off
|
Type
|
DISTILLATION
|
Details
|
after which the dioxane was distilled off
|
Type
|
DISTILLATION
|
Details
|
After a small initial fraction (15 g with a boiling point up to 60° C./0.01 mbar), 401 g (2.36 moles, corresponding to a yield of 96%) of 2-tert-butyl-4-methylcyclohexanol distilled over at 80°-85° C./0.01 mbar
|
Type
|
TEMPERATURE
|
Details
|
after cooling, solidified to a semisolid mass
|
Type
|
ADDITION
|
Details
|
On the basis of 13C NMR spectroscopic data, the product was identified as a diastereomer mixture of the following composition
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1C(CCC(C1)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |